molecular formula C10H13NO B13323567 (3S,4S)-4-Phenylpyrrolidin-3-ol

(3S,4S)-4-Phenylpyrrolidin-3-ol

Cat. No.: B13323567
M. Wt: 163.22 g/mol
InChI Key: LKWOEDBCCDPEQB-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-4-Phenylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a phenyl group at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its stereochemistry (3S,4S) confers distinct physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3S,4S)-4-phenylpyrrolidin-3-ol

InChI

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1

InChI Key

LKWOEDBCCDPEQB-NXEZZACHSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Amino Alcohols

Methodology:

  • Starting from phenyl-substituted amino alcohols, cyclization is achieved through intramolecular nucleophilic attack under acidic or basic conditions.
  • Commonly, amino alcohols are treated with dehydrating agents or under reflux to promote ring closure, forming the pyrrolidine core.

Reaction Conditions:

Parameter Typical Range Reference
Solvent Toluene, ethanol ,
Catalyst Acidic (e.g., p-toluenesulfonic acid)
Temperature 80–120°C
Duration 12–24 hours

Purification:

  • Crystallization or column chromatography to isolate the enantiomerically pure (3S,4S)-isomer.

Asymmetric Reductive Amination

Methodology:

  • Utilizes chiral catalysts or chiral auxiliaries to convert phenyl-substituted ketones or imines into the target compound.
  • Employs reducing agents such as sodium borohydride or catalytic hydrogenation.

Sample Procedure:

  • Reaction of phenylpyrrolidinone derivatives with chiral catalysts under hydrogen atmosphere.
  • Use of chiral phosphine ligands or enzymes to induce stereoselectivity.

Reaction Conditions:

Parameter Typical Range Reference
Catalyst Chiral Rh or Ru complexes ,
Reducing Agent Hydrogen gas
Solvent Methanol, ethanol
Temperature 0–50°C
Pressure 1–10 atm

Yield & Purity:

  • Yields exceeding 80% with enantiomeric excess >99%.

Multi-step Synthesis from Amino Acids

Methodology:

  • Starting from amino acids such as L-proline or phenylalanine derivatives.
  • Involves protection/deprotection steps, cyclization, and stereoselective reduction.

Sample Pathway:

  • Protection of amino acid amino group.
  • Cyclization to form pyrrolidine ring.
  • Stereoselective hydroxylation at the 3-position.

Reaction Conditions:

Parameter Typical Range Reference
Protecting Group Boc, Cbz
Cyclization Acidic conditions
Hydroxylation OsO4 or other oxidants

Purification:

  • Chromatography and recrystallization to obtain high stereochemical purity.

Specific Patent-Backed Methods

Patent WO2009089659A1

Method Highlights:

  • Utilizes a pyrrolidine-based intermediate subjected to reductive amination.
  • Employs chloroformate derivatives and trifluoroacetic acid for deprotection.
  • Final compound obtained via purification of intermediates using chromatography.

Reaction Data:

Step Reagents Conditions Yield Notes
Hydroxylation Starting pyrrolidine derivative Stirring under nitrogen - As per Example 24
Deprotection Trifluoroacetic acid Room temperature - Followed by reductive amination

Patent WO2024121219A1

Method Highlights:

  • Focuses on the synthesis of (3S)-pyrrolidin-3-ol and its hydrochloride salt.
  • Involves reduction of lactams with sodium borohydride in diglyme.
  • Achieves high optical purity (>99.9%) suitable for pharmaceutical applications.

Reaction Data:

Step Reagents Conditions Yield Notes
Reduction Sodium borohydride 25°C, 12 hours >99% From lactam precursors
Hydrolysis Acidic conditions 80°C, 12 hours - To obtain free (3S)-pyrrolidin-3-ol

Data Tables Summarizing Preparation Techniques

Method Starting Material Key Reagents Reaction Conditions Yield (%) Stereoselectivity References
Cyclization of amino alcohols Phenyl-substituted amino alcohols Acid catalysts 80–120°C, reflux 60–85 Enantiomeric excess >98% ,
Asymmetric hydrogenation Pyrrolidinone derivatives Chiral catalysts 0–50°C, 1–10 atm H2 80–95 >99% ee ,
Reduction of lactams Pyrrolidin-3-one lactams Sodium borohydride 25°C, 12–24 hours >99% High stereoselectivity
Multi-step amino acid route Protected amino acids Protecting groups, oxidants Variable 44–70 Enantiomeric purity >99% ,

Notes on Purification and Stereochemical Control

  • Chromatography (e.g., chiral HPLC) is essential for isolating enantiomerically pure (3S,4S)-isomer.
  • Crystallization from suitable solvents (ethanol, ethyl acetate) enhances stereochemical purity.
  • Chiral auxiliaries or catalysts are employed to favor the (3S,4S) configuration during synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpyrrolidin-3-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3S,4S)-4-Phenylpyrrolidin-3-ol has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (3S,4S)-4-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

(a) (3S,4R)-4-Phenylpyrrolidin-3-ol Hydrochloride
  • Molecular Formula: C₁₀H₁₃NO·HCl
  • Molecular Weight : 199.68 g/mol
  • CAS Number : 1008112-09-1
  • Key Differences : The (3S,4R) stereochemistry alters hydrogen-bonding interactions and receptor binding compared to the (3S,4S) isomer. This impacts solubility and biological activity.
(b) (S)-1-((S)-2-(4-Fluorophenyl)-2-(Methylamino)ethyl)pyrrolidin-3-ol
  • Molecular Formula : C₁₃H₁₉FN₂O
  • Molecular Weight : 238.30 g/mol
  • CAS Number: Not explicitly listed, but structurally related to .
  • The ethylmethylamine side chain introduces basicity, affecting pharmacokinetics .

Fluorinated Pyrrolidinols

(a) (3R,4S)-4-Fluoropyrrolidin-3-ol
  • Molecular Formula: C₄H₈FNO
  • Molecular Weight : 105.11 g/mol
  • CAS Number : 1638784-46-9
  • Key Differences : Fluorination at the 4-position reduces basicity and increases electronegativity, influencing solubility and enzymatic interactions.
(b) (3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
  • Molecular Formula: C₄H₉ClFNO
  • Molecular Weight : 141.57 g/mol
  • CAS Number : 2227197-50-2
  • Hazard Profile: Classified with warning signals (H302, H315, H319, H335) due to toxicity risks, unlike the non-fluorinated parent compound .

Phosphonated and Tosylated Analogs

(a) Dimethyl [2R,3R,4S)-2,4-Diphenylpyrrolidin-3-yl]phosphonate
  • Molecular Formula: C₁₉H₂₄NO₃P
  • Molecular Weight : 345.37 g/mol
  • Synthesis : Derived from (3S,4S)-4-Phenylpyrrolidin-3-ol via phosphonate esterification, enhancing stability for catalytic applications .
(b) (3S,4S)-4-((R)-1-Phenylethylamino)-1-Tosylpyrrolidin-3-ol
  • Molecular Formula : C₁₉H₂₄N₂O₃S
  • CAS Number : 1352503-86-6
  • Applications : Tosyl group introduces sulfonic acid functionality, improving crystallinity and facilitating purification in synthetic routes.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₁₀H₁₃NO 163.22 1008112-09-1* Parent compound, chiral hydroxyl
(3R,4S)-4-Fluoropyrrolidin-3-ol C₄H₈FNO 105.11 1638784-46-9 Fluorinated analog
(3S,4R)-4-Fluoropyrrolidin-3-ol HCl C₄H₉ClFNO 141.57 2227197-50-2 Hazardous derivative
Dimethyl [2R,3R,4S)-Diphenylphosphonate C₁₉H₂₄NO₃P 345.37 N/A Phosphonated for catalysis

*Hydrochloride salt form.

Research Findings and Implications

  • Stereochemical Impact : The (3S,4S) configuration in the parent compound is critical for binding to viral proteases, as shown in oxadiazole derivatives with IC₅₀ values < 1 µM .
  • Fluorination Effects : Fluorinated analogs exhibit reduced basicity, altering pharmacokinetic profiles but increasing toxicity risks .
  • Phosphonate Derivatives : These compounds demonstrate enhanced stability in aqueous media, making them suitable for enzyme inhibition assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S,4S)-4-Phenylpyrrolidin-3-ol, and how is stereochemical control achieved?

  • Methodology : The synthesis of this compound typically involves stereocontrolled reactions such as asymmetric hydrogenation or enzymatic resolution. For example, precursors like pyrrolidinones can be reduced using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the desired (3S,4S) configuration. Hydroxyl group introduction may involve Sharpless epoxidation followed by regioselective ring-opening .
  • Key Reagents : Sodium borohydride for reduction, chiral auxiliaries (e.g., Evans oxazolidinones), and protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent undesired side reactions .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers.
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{H-H}) in the pyrrolidine ring to confirm cis/trans stereochemistry.
  • Polarimetry : Specific rotation measurements compared to literature values .

Q. How does the presence of the phenyl group influence the compound’s physicochemical properties?

  • Methodology : Computational studies (e.g., DFT calculations) can predict logP values and solubility. Experimentally, partition coefficients (logP) are determined via shake-flask methods using octanol/water systems. The phenyl group increases hydrophobicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects.
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3H^3H-labeled antagonists) to confirm target specificity.
  • Meta-Analysis : Compare structural variations (e.g., substituent effects on the phenyl ring) across studies to isolate key pharmacophores .

Q. What strategies optimize enantiomeric excess (ee) in large-scale syntheses of this compound?

  • Methodology :

  • Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Pd/C) with chiral ligands to invert undes enantiomers during synthesis.
  • Crystallization-Induced Diastereomer Transformation : Use resolving agents like tartaric acid to isolate the desired diastereomer .

Q. How do computational models predict the interaction of this compound with neurological targets?

  • Methodology :

  • Molecular Docking : Simulate binding poses in dopamine or serotonin receptors (e.g., 5-HT1A_{1A}) using software like AutoDock Vina.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., between the hydroxyl group and Asp116 in 5-HT1A_{1A}) .

Q. What are the challenges in correlating in vitro potency with in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to predict bioavailability.
  • BBB Penetration Assays : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., fluorination at C4) alter the biological activity of this compound derivatives?

  • Methodology :

  • SAR Studies : Synthesize analogs with fluorine substitutions and test affinity via SPR (surface plasmon resonance). Fluorine’s electronegativity often enhances binding to aromatic residues (e.g., Phe330 in β2_2-adrenergic receptors) .

Q. What experimental evidence supports the role of the hydroxyl group in mediating hydrogen-bond interactions with biological targets?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes upon hydroxyl group methylation.
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., monoamine oxidases) to visualize H-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.